molecular formula C15H15ClN4O3 B5018450 4-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide

4-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide

Cat. No. B5018450
M. Wt: 334.76 g/mol
InChI Key: OLIXKYRWXVVHFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide is a chemical compound with various scientific research applications. It is a small molecule inhibitor that has the potential to be used as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide involves the inhibition of certain enzymes that are involved in the development of cancer. This compound has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP is involved in DNA repair and tankyrase is involved in telomere maintenance. Inhibition of these enzymes leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cancer cell growth, anti-inflammatory properties, and the potential to be used in the treatment of inflammatory diseases. This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide in lab experiments include its ability to inhibit the growth of cancer cells, its low toxicity profile, and its potential to be used in the treatment of inflammatory diseases. However, the limitations of using this compound in lab experiments include its limited solubility in water and its relatively high cost.

Future Directions

There are several future directions for the research of 4-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide. One potential direction is to investigate its potential as a therapeutic agent in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells and has the potential to be used in combination with other chemotherapeutic agents. Another potential direction is to investigate its potential as a therapeutic agent in the treatment of inflammatory diseases. This compound has been shown to have anti-inflammatory properties and has the potential to be used in the treatment of diseases such as rheumatoid arthritis. Finally, future research could focus on improving the solubility and reducing the cost of this compound to make it more accessible for lab experiments.

Synthesis Methods

The synthesis of 4-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide involves the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride. This intermediate is then reacted with 3-chloroaniline to form 3-chloro-N-(3-nitrobenzoyl)aniline. The final step involves the reaction of this intermediate with 1,2-diaminoethane to form this compound.

Scientific Research Applications

4-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide has various scientific research applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the activity of certain enzymes that are involved in the development of cancer. Additionally, this compound has been shown to have anti-inflammatory properties and has the potential to be used in the treatment of inflammatory diseases.

properties

IUPAC Name

4-(2-aminoethylamino)-N-(3-chlorophenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O3/c16-11-2-1-3-12(9-11)19-15(21)10-4-5-13(18-7-6-17)14(8-10)20(22)23/h1-5,8-9,18H,6-7,17H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIXKYRWXVVHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)NCCN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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